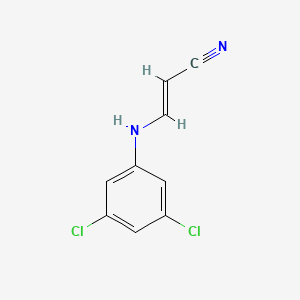

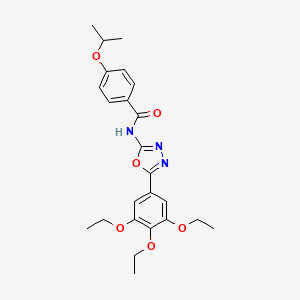

![molecular formula C16H21ClN2O5 B2762787 Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate CAS No. 2138167-43-6](/img/structure/B2762787.png)

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group, a chloro-nitrophenyl group, and an oxane ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis.Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .科学的研究の応用

Asymmetric Synthesis via Sulfinimines

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate serves as a valuable reagent in asymmetric synthesis. Specifically, it has been employed in the stereoselective synthesis of N-heterocycles via sulfinimines. Researchers have utilized this compound to access structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These N-heterocycles often mimic structural motifs found in natural products and therapeutically relevant compounds .

Antibacterial Activity

In vitro studies have evaluated the antibacterial properties of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate. At concentrations of 10 μg/disc, it was screened against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa). Further investigations into its antibacterial mechanisms and potential clinical applications are warranted .

Organic Synthesis

Researchers have utilized tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate in various organic synthesis pathways. Notably, it has been involved in acetonization, Boc protection, and N-methoxy-N-methyl amidation reactions. These synthetic routes highlight its versatility and utility in constructing complex molecular architectures .

Crystal Engineering

The compound’s crystal structure has been studied, revealing insights into its packing arrangements and intermolecular interactions. Such investigations contribute to the field of crystal engineering, where understanding molecular packing aids in designing functional materials with specific properties .

Chiral Auxiliaries

As a chiral auxiliary, tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate plays a crucial role in controlling stereochemistry during chemical transformations. Its enantiopure form has become a gold standard in asymmetric synthesis, enabling the creation of optically active compounds with high selectivity .

Drug Discovery and Medicinal Chemistry

Given its unique structural features, researchers may explore tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate as a scaffold for designing novel drug candidates. By modifying its substituents, medicinal chemists can potentially develop compounds with improved pharmacological properties .

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGDWWCLWZGEBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

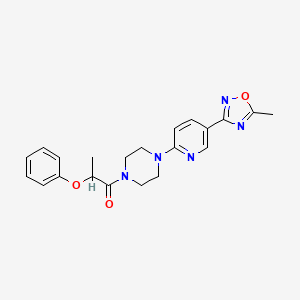

![6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2762704.png)

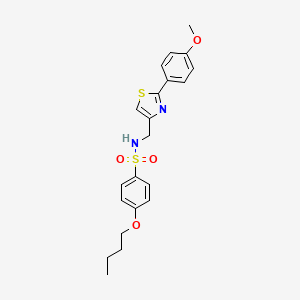

![Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2762708.png)

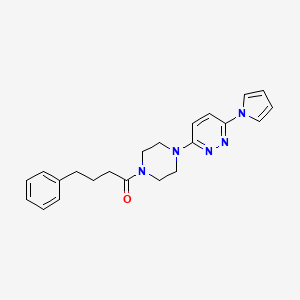

![2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2762709.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)

![2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2762719.png)

![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)